ypt3 protein - 129131-32-4

ypt3 protein

Catalog Number: EVT-1518715
CAS Number: 129131-32-4
Molecular Formula: C13H16N2O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ypt3 protein was first identified in yeast, and its gene is located on chromosome II of the Saccharomyces cerevisiae genome. The protein is conserved across various species, indicating its fundamental role in cellular processes. Research has demonstrated that Ypt3 interacts with various effector proteins involved in vesicle docking and fusion, highlighting its importance in the secretory pathway.

Classification

Ypt3 belongs to the Rab GTPase family, which is classified based on sequence homology and functional characteristics. Rab proteins are characterized by their ability to bind guanosine triphosphate (GTP) and guanosine diphosphate (GDP), cycling between these two states to regulate their activity. Ypt3 specifically functions in the late stages of vesicle transport, ensuring that vesicles fuse with their target membranes.

Synthesis Analysis

Methods

The synthesis of Ypt3 can be achieved through various methods, including recombinant DNA technology and cell-free protein synthesis systems. One notable approach involves using a wheat germ extract-based cell-free system, which allows for the production of functional proteins without the constraints of living cells. This method has been optimized to produce high yields of Ypt3 while maintaining its biological activity.

Technical Details

The production process typically involves:

  1. Cloning the YPT3 gene into an expression vector.
  2. Transcribing the DNA into messenger RNA.
  3. Translating the mRNA into protein using a cell-free system that contains all necessary components for protein synthesis, including ribosomes, transfer RNA, and amino acids.

This approach allows for rapid production and analysis of Ypt3, facilitating studies on its function and interactions.

Molecular Structure Analysis

Structure

Ypt3 protein exhibits a characteristic GTPase fold, which includes a central beta-sheet surrounded by alpha-helices. The structure is crucial for its function as it allows binding to GTP and interaction with effector proteins. Structural studies using techniques like X-ray crystallography have revealed details about its active site and conformational changes upon GTP binding.

Data

Crystallographic studies have provided insights into specific residues involved in GTP binding and hydrolysis. The typical size of Ypt3 is around 200 amino acids with a molecular weight of approximately 22 kDa. Its structure enables it to undergo conformational changes that are essential for its role in vesicle trafficking.

Chemical Reactions Analysis

Reactions

Ypt3 participates in several key biochemical reactions:

  • GTP Hydrolysis: The conversion of guanosine triphosphate to guanosine diphosphate is catalyzed by Ypt3, which is essential for its activation cycle.
  • Vesicle Fusion: Ypt3 interacts with SNARE proteins to facilitate the fusion of transport vesicles with target membranes.

Technical Details

The kinetics of GTP hydrolysis by Ypt3 can be studied using fluorescence resonance energy transfer (FRET) techniques or radiolabeled GTP assays. These methods allow researchers to quantify the rate of reaction under various conditions, providing insights into the regulatory mechanisms governing Ypt3 activity.

Mechanism of Action

Process

Ypt3 operates through a cycle of GTP binding and hydrolysis that regulates its interaction with effector proteins involved in vesicular transport:

  1. Activation: Binding of GTP activates Ypt3.
  2. Effector Interaction: The active form interacts with specific effector proteins that mediate vesicle docking.
  3. GTP Hydrolysis: Hydrolysis converts Ypt3 back to its inactive GDP-bound state, terminating its action.

Data

Studies have shown that mutations in key residues involved in GTP binding can significantly impair Ypt3's function, underscoring the importance of this mechanism in cellular transport processes.

Physical and Chemical Properties Analysis

Physical Properties

Ypt3 is a soluble protein found predominantly in the cytoplasm and associated membranes within yeast cells. It is stable under physiological conditions but can be sensitive to changes in temperature and ionic strength.

Chemical Properties

As a GTPase, Ypt3 exhibits specific binding affinity for guanosine nucleotides. Its activity can be modulated by various factors including nucleotide concentration and interactions with regulatory proteins.

Relevant Data or Analyses

Biophysical techniques such as circular dichroism spectroscopy have been employed to study the folding and stability of Ypt3 under different conditions, providing insights into its structural integrity during functional assays.

Applications

Scientific Uses

Ypt3 serves as a model protein for studying intracellular trafficking mechanisms due to its well-characterized role in vesicle transport. Applications include:

  • Cell Biology Research: Understanding membrane dynamics and organelle communication.
  • Biotechnology: Engineering yeast strains for improved secretion systems in industrial applications.
  • Disease Models: Investigating mutations in Rab proteins related to human diseases such as cancer and neurodegenerative disorders.
Introduction to Ypt3 Protein

Discovery and Historical Context of Ypt3 in Fission Yeast

Ypt3 was first identified in Schizosaccharomyces pombe (fission yeast) through a genetic screen for mutations synthetically lethal with calcineurin deletion. Calcineurin, a calcium-dependent phosphatase, is crucial for cytokinesis and ion homeostasis. Mutations in the ypt3 gene (specifically the temperature-sensitive allele ypt3-i5) exhibited pleiotropic defects exacerbated by FK506 (a calcineurin inhibitor), linking vesicular trafficking to signaling pathways. The mutant phenotypes included impaired cytokinesis, compromised cell wall integrity, and defective vacuole fusion [1] [10].

Electron microscopy revealed that ypt3-i5 mutants accumulated aberrant Golgi-like structures and post-Golgi vesicles at restrictive temperatures, indicating a role in exocytic transport. Secretion assays using a GFP-fused leader peptide (SPL-GFP) confirmed abolished secretion in these mutants, establishing Ypt3 as essential for Golgi-to-plasma membrane trafficking [1]. Live-cell imaging of GFP-tagged Ypt3 showed cytoplasmic localization concentrated at polarized growth sites, dependent on the actin cytoskeleton, and punctate structures representing secretory vesicles [1] [10].

Table 1: Key Phenotypes of ypt3 Mutants in Fission Yeast

Mutant AlleleCellular DefectsConsequences
ypt3-i5Aberrant Golgi accumulation, vesicle trafficking defectsImpaired secretion (SPL-GFP assay)
ypt3-ki8Failure in forespore membrane (FSM) initiationSporulation deficiency; FSM expansion failure
ypt3-i5 + FK506Aggravated cytokinesis/cell wall defectsSynthetic lethality with calcineurin inhibition

Classification Within the Rab/Ypt GTPase Family

Ypt3 belongs to the Rab GTPase family, part of the Ras superfamily of small GTPases. Rab proteins are molecular switches cycling between active GTP-bound and inactive GDP-bound states. They regulate vesicle budding, motility, tethering, and fusion by recruiting effectors like cargo adaptors, motors, and SNARE complexes [3] [6] [9]. Key structural features include:

  • G-Domain: Conserved GTP-binding motifs (G1–G5) critical for nucleotide exchange and hydrolysis.
  • Hypervariable C-Terminus: Contains cysteine motifs (e.g., CC) for post-translational geranylgeranylation, enabling membrane association.
  • Switch I/II Regions: Conformational shifts between GTP/GDP states facilitate effector binding [3] [6].

Ypt3 is classified within the Rab11 subfamily (Group IV) due to sequence homology and functional overlap. This subfamily regulates post-Golgi exocytosis and recycling endosome trafficking. In fission yeast, Ypt3 functionally aligns with the exocytic Rabs Sec4 and Ypt31/32 of budding yeast, governing secretory vesicle delivery to the plasma membrane [6] [10].

Table 2: Structural and Functional Domains of Ypt3

Domain/RegionFunctionConservation
G1 (P-loop)GTP phosphate bindingUniversal in Ras superfamily
Switch I/IIEffector recruitment; conformational flexibilityRab-wide (RabF motifs)
C-terminal CC motifGeranylgeranylation for membrane anchoringRab11 subfamily (RabSF motifs)
PEST sequencePotential regulatory degradation siteSubfamily-specific (Rab11/Ypt3)

Evolutionary Conservation: Homology to Mammalian Rab11 and Budding Yeast Ypt31/32

Ypt3 exhibits deep evolutionary conservation across eukaryotes. Sequence analysis reveals 53–69% identity with mammalian Rab11 and budding yeast Ypt31/32, underscoring its role as a core component of the secretory machinery [1] [6] [7]. Functional complementation studies demonstrate cross-species conservation:

  • Mammalian Rab11: Rescues post-Golgi trafficking defects in ypt3Δ fission yeast.
  • S. cerevisiae Ypt31/32: Shares redundant roles in trans-Golgi network (TGN)-to-plasma membrane transport [1] [6].

Ypt3 localizes to the TGN, secretory vesicles, and recycling endosomes. During sporulation, it relocalizes to the meiotic spindle pole body (SPB), where it initiates forespore membrane biogenesis—a process dependent on the Rab GEF Spo13. This mirrors Rab11/Rab8 cascades in mammalian ciliogenesis, where Rab11 recruits the Rab8 GEF Rabin8 [6] [10].

Table 3: Evolutionary Homologs of Ypt3

OrganismHomologIdentityShared Functions
Homo sapiensRab11~65%Recycling endosomes; exocytosis
S. cerevisiaeYpt31/32~60%TGN-to-plasma membrane transport
Arabidopsis thalianaRab-A1~58%Root development; polarized secretion

Conserved regulatory mechanisms include:

  • GEF Cascade: Spo13 (fission yeast) and Sec2/Rabin8 (mammals/budding yeast) activate Ypt3/Ypt31 via GTP loading.
  • Effector Recruitment: Like Rab11-FIP3 in mammals, Ypt3 binds effectors regulating vesicle tethering.
  • Lipid Dependency: Phosphatidylcholine transfer by Spo20 modulates Ypt3 membrane extraction by GDI [5] [10].

The PEST sequence in Ypt3 (residues 180–200) is conserved in Rab11 subfamily members and may regulate proteasomal degradation, illustrating adaptive diversification within a conserved functional framework [4] [7].

Properties

CAS Number

129131-32-4

Product Name

ypt3 protein

Molecular Formula

C13H16N2O4

Synonyms

ypt3 protein

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